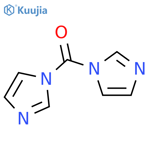

- Discovery of the Quinoxalinone-B(C6F5)3·H2O Combo as a Photocatalyst by Acidochromism Strategy: Aerobic Oxidation of Alcohol, Alkene, and Thiols, Organic Letters, 2023, 25(30), 5613-5618

Cas no 123-11-5 (p-Methoxybenzaldehyde)

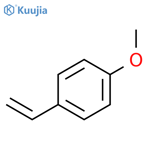

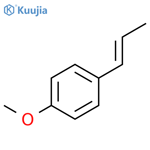

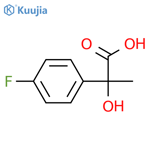

p-Methoxybenzaldehyde, auch bekannt als Anisaldehyd, ist eine organische Verbindung mit der Summenformel C₈H₈O₂. Diese klare bis gelbliche Flüssigkeit zeichnet sich durch ihren charakteristischen süßlich-anisartigen Geruch aus. Als wichtiges Zwischenprodukt in der chemischen Synthese findet es breite Anwendung in der Herstellung von Duftstoffen, Aromen und Pharmazeutika. Seine besondere chemische Struktur mit der Methoxygruppe in para-Position ermöglicht selektive Reaktionen, was es zu einem vielseitigen Baustein in organischen Synthesen macht. Aufgrund seiner guten Löslichkeit in organischen Lösungsmitteln und seiner stabilen Eigenschaften unter Standardbedingungen ist es ein zuverlässiges Reagenz für Forschung und industrielle Prozesse.

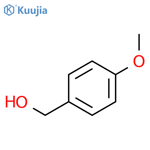

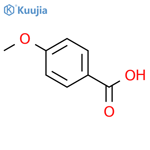

p-Methoxybenzaldehyde structure

Produktname:p-Methoxybenzaldehyde

p-Methoxybenzaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4-Methoxybenzaldehyde

- AnisaldehydeMetoxybenzaldehyd

- aubepine

- 4-Methoxybenzylaldehyde

- Anisic Aldehyde

- p-methoxybenzaldehyde

- 4-methoxy-benzaldehyd

- Anisal

- Benzaldehyde,4-methoxy-

- Methyl-p-oxybenzaldehyde

- Obepin

- p-Formylanisole

- p-Methoxybenzafdehyde

- PARA ANISALDEHYDE

- PARA ANISIC ALDEHYDE

- P-ANISIC ALDEHYDE

- FEMA 2670

- AUBE'PINE

- ANISALDEHYDE

- ANISALDEHYDE,4-

- ANISIC ALDEHYDE-P

- 4-ANISALDEHYDE

- p-Anisaldehyde

- p-Anisaldehyde (contains Acetic Acid, H2SO4)Ethanol Solution[for TLC Stain]

- ANISALDEHYDE, 4-(AS)

- ANISALDEHYDE, 4-(RG)

- 4-Methoxybenzald

- Anisaldehyd

- NSC 5590

- Aubépine

- 对甲氧基苯甲醛

- Benzaldehyde, 4-methoxy-

- Crategine

- para-anisaldehyde

- 4-Methoxy-benzaldehyde

- Formylanisole, p-

- Caswell No. 051E

- FEMA No. 2670

- p-Methoxybenzaldehyde (natural)

- 4-methoxy benzaldehyde

- ZRSNZINYAWTAHE-UHFFFAOYSA-N

- 9PA5V6656V

- EINE

- MLS002152921

- SMR001224521

- MLSMR

- p-Methoxybenzaldehyde

-

- MDL: MFCD00003385

- Inchi: 1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3

- InChI-Schlüssel: ZRSNZINYAWTAHE-UHFFFAOYSA-N

- Lächelt: O(C([H])([H])[H])C1C([H])=C([H])C(C([H])=O)=C([H])C=1[H]

- BRN: 471382

Berechnete Eigenschaften

- Genaue Masse: 136.05200

- Monoisotopenmasse: 136.052429494 g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 10

- Anzahl drehbarer Bindungen: 2

- Komplexität: 104

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 1.8

- Topologische Polaroberfläche: 26.3

- Oberflächenladung: 0

- Tautomerzahl: nichts

- Molekulargewicht: 136.15

Experimentelle Eigenschaften

- Farbe/Form: Oil

- Dichte: 1.119 g/mL at 25 °C(lit.)

- Schmelzpunkt: −1 °C (lit.)

- Siedepunkt: 248 °C(lit.)

- Flammpunkt: Fahrenheit: 240.8° f< br / >Celsius: 116° C< br / >

- Brechungsindex: n20/D 1.573(lit.)

- PH: 7 (2g/l, H2O, 20℃)

- Löslichkeit: 2g/l

- Wasserteilungskoeffizient: Miscible with acetone, alcohol, ether, chloroform and benzene. Immiscible with water.

- PSA: 26.30000

- LogP: 1.50770

- Geruch: Hawthorn odor

- Brechungsindex: Index of refraction = 1.5730 at 20 °C

- FEMA: 2670

- Merck: 663

- Dampfdruck: 0.03 mmHg

- Löslichkeit: Es ist leicht löslich im Wasser, mischbar mit Ethanol und Ether, leicht löslich in Aceton und Chloroform und löslich in Benzol.

- Sensibilität: Air Sensitive

p-Methoxybenzaldehyde Sicherheitsinformationen

-

Symbol:

- Prompt:gefährlich

- Signalwort:Warning

- Gefahrenhinweis: H302,H315,H319,H335

- Warnhinweis: P261,P305+P351+P338

- Transportnummer gefährlicher Stoffe:UN 3316 9/PG 2

- WGK Deutschland:1

- Code der Gefahrenkategorie: R22

- Sicherheitshinweise: S26-S36-S45-S36/37-S16-S7

- FLUKA MARKE F CODES:10-23

- RTECS:BZ2625000

-

Identifizierung gefährlicher Stoffe:

- Toxizität:LD50 orally in rats: 1510 mg/kg (Jenner)

- Verpackungsgruppe:I; II; III

- Verpackungsgruppe:I; II; III

- Explosionsgrenze:1.4-5.3%(V)

- PackingGroup:II

- Lagerzustand:−20°C

- Risikophrasen:R22

- Sicherheitsbegriff:S26-S36-S45-S36/37-S16-S7

- Gefahrenklasse:IRRITANT

- TSCA:Yes

p-Methoxybenzaldehyde Zolldaten

- HS-CODE:29124900

- Zolldaten:

China Zollkodex:

2912499000Übersicht:

2912499000. Andere Aldehydether\Aldehyde, Phenole und Aldehyde, die andere sauerstoffhaltige Gruppen enthalten. MwSt:17,0% Steuerrückerstattungssatz:9,0% Regulatorische Bedingungen:nichts. MFN-Tarif:5,5% allgemeiner Tarif:30,0%

Deklarationselemente:

Produktname, Bauteilinhalt, Verwendung, Aussehen von Tetraformaldehyd

Zusammenfassung:

2912499000. andere Aldehydether, Aldehydphenole und Aldehyde mit anderer Sauerstofffunktion. MwSt:17,0% Steuerermäßigungssatz:9,0%.% MFN-Tarif:5.5% Allgemeintarif:30,0%

p-Methoxybenzaldehyde Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 098960-500g |

p-Anisaldehyde |

123-11-5 | 99% | 500g |

$37.00 | 2024-07-19 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15364-1000g |

4-Methoxybenzaldehyde, 98% |

123-11-5 | 98% | 1000g |

¥1218.00 | 2023-03-01 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003195-500ml |

p-Methoxybenzaldehyde |

123-11-5 | 99% | 500ml |

¥175 | 2024-05-26 | |

| Cooke Chemical | A0662412-5ML |

p-Anisaldehyde , StandardforGC |

123-11-5 | ≥99%(GC) | 5ml |

RMB 78.40 | 2025-02-20 | |

| Oakwood | 098960-10g |

p-Anisaldehyde |

123-11-5 | 99% | 10g |

$10.00 | 2024-07-19 | |

| Enamine | EN300-16096-50.0g |

4-methoxybenzaldehyde |

123-11-5 | 95% | 50g |

$50.0 | 2023-05-02 | |

| BAI LING WEI Technology Co., Ltd. | 199896-100G |

p-Anisaldehyde, 99% |

123-11-5 | 99% | 100G |

¥ 284 | 2022-04-26 | |

| Fluorochem | 079445-500g |

4-Methoxybenzaldehyde |

123-11-5 | 99% | 500g |

£50.00 | 2022-03-01 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W267007-25KG-K |

p-Methoxybenzaldehyde |

123-11-5 | ≥97.5%, FCC, FG | 25KG |

11148.93 | 2021-05-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P12030-500ml |

4-Methoxybenzaldehyde |

123-11-5 | 98% | 500ml |

¥319.0 | 2022-04-27 |

p-Methoxybenzaldehyde Herstellungsverfahren

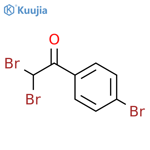

Synthetic Routes 1

Synthetic Routes 2

Reaktionsbedingungen

1.1R:Me4-piperidoxyl, R:NaBr, R:NaHCO3, S:H2O, S:CH2Cl2

Referenz

- Lessons from an Array: Using an electrode surface to control the selectivity of a solution-phase chemical reaction, Angewandte Chemie, 2022, 61(10), e202116351

Synthetic Routes 3

Synthetic Routes 4

Reaktionsbedingungen

1.1R:C5H5N, R:SeO2, 110°C

1.2R:HCl, S:H2O, pH 2

2.1R:Bu4N+ •-OAc, C:2867607-77-8, C:22693-41-0, S:ClCH2CH2Cl, 8 h, 35-40°C

1.2R:HCl, S:H2O, pH 2

2.1R:Bu4N+ •-OAc, C:2867607-77-8, C:22693-41-0, S:ClCH2CH2Cl, 8 h, 35-40°C

Referenz

- Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids to C1-Deuterated Aldehydes and Aldehydes, Journal of Organic Chemistry, 2023, 88(10), 6401-6406

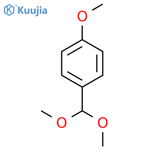

Synthetic Routes 5

Reaktionsbedingungen

1.1C:2923917-23-9 (nonstoichiometric), S:PhMe, 24 h, 343K, 1 atm

Referenz

- Reversible low-temperature redox activity and selective oxidation catalysis derived from the concerted activation of multiple metal species on Cr and Rh-incorporated ceria catalysts, Physical Chemistry Chemical Physics, 2019, 21(37), 20868-20877

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; -10 °C; 20 min, -10 °C

1.2 Reagents: Hydroxylamine-O-sulfonic acid ; -10 °C; -10 °C → rt; 2 h, rt

1.2 Reagents: Hydroxylamine-O-sulfonic acid ; -10 °C; -10 °C → rt; 2 h, rt

Referenz

Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole

,

Organic & Biomolecular Chemistry,

2003,

1(23),

4268-4274

Synthetic Routes 12

Reaktionsbedingungen

1.1S:THF, 15 min, rt; 1 h, rt

2.1R:Et3N, C:Pd2(dba)3, S:DMF, 5 h, 70°C

2.1R:Et3N, C:Pd2(dba)3, S:DMF, 5 h, 70°C

Referenz

- Use of Carbonyldiimidazole as an Activator of Formic Acid in a Tris(dibenzylideneacetone)dipalladium-Catalyzed Formylation of Aryl Iodides, Synlett, 2023, 34(15), 1809-1813

Synthetic Routes 13

Reaktionsbedingungen

1.1R:O2, C:1361312-45-9, C:K2CO3, C:Me4-piperidoxyl, S:DMSO, 6 h, 40°C

Referenz

- Copper Pyrithione (CuPT)-Catalyzed Oxidation of Secondary and Primary Benzyl Alcohols with Molecular oxygen or Air Under Mild Conditions, Catalysis Letters, 2023, 153(9), 2665-2673

Synthetic Routes 14

Synthetic Routes 15

Reaktionsbedingungen

1.1R:t-BuOOH, C:327-97-9 (complex with copper), C:Cu (complex with chlorogenate), 30 min, 45°C

Referenz

- Dual role of chlorogenic acid as an influential precursor in synthesizing nano-sized Cu(II) complexes and investigating its catalytic role in the oxidation of alcohols and its antibacterial activity, Journal of Organometallic Chemistry, 2023, 996, 122758

Synthetic Routes 16

Synthetic Routes 17

Reaktionsbedingungen

1.1R:O2, C:20344-49-4, C:CdS, S:MeCN, 30 min, 19-21°C; 2 h, 19-21°C

Referenz

- Selectively Permeable FeOOH Amorphous Layer Coating CdS for Enhancing Photocatalytic Conversion of Benzyl Alcohol and Selectivity to Benzaldehyde, ChemSusChem, 2023, 16(9), e202202355

Synthetic Routes 18

Synthetic Routes 19

Synthetic Routes 20

Reaktionsbedingungen

1.1R:Bromosuccinimide, C:Cu(CF3SO3)2, S:Me2CO, S:H2O, 3 h, rt

2.1C:Cu(CF3SO3)2, C:150529-93-4, S:Me2CO, 1 h, rt

2.2R:Bromosuccinimide, 30 min, rt

2.1C:Cu(CF3SO3)2, C:150529-93-4, S:Me2CO, 1 h, rt

2.2R:Bromosuccinimide, 30 min, rt

Referenz

- Kinetic Resolution of Electron-Deficient Bromohydrins via Copper(II)-Catalyzed C-C Bond Cleavage, Journal of Organic Chemistry, 2023, 88(16), 12041-12053

Synthetic Routes 21

Reaktionsbedingungen

1.1R:O2, C:2952542-28-6, S:MeCN, 12 h, rt → 120°C, 0.8 MPa

Referenz

- Additive-free selective oxidation of aromatic alcohols with molecular oxygen catalyzed by a mixed-valence polyoxovanadate-based metal-organic framework, Dalton Transactions, 2023, 52(26), 9121-9130

Synthetic Routes 22

Synthetic Routes 23

Reaktionsbedingungen

1.1S:MeCN, 5 h, 28°C, 1 bar; 30 min, 28°C

Referenz

- Molten salt synthesis of a highly crystalline graphitic carbon nitride homojunction from a deep eutectic solvent for selective photocatalytic oxidation, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2023, 11(23), 12342-12353

Synthetic Routes 24

Reaktionsbedingungen

1.1R:KOH, C:2924718-43-2, S:PhMe, 10 h, 80°C; 80°C → 23°C

1.2R:HCl, S:H2O

1.2R:HCl, S:H2O

Referenz

- A Catecholaldimine-Based NiII-Complex as an Effective Catalyst for the Direct Conversion of Alcohols to trans-Cinnamonitriles and Aldehydes, Journal of Organic Chemistry, 2023, 88(11), 7448-7453

Synthetic Routes 25

Synthetic Routes 26

Synthetic Routes 27

Reaktionsbedingungen

1.1R:t-BuOOH, C:2927523-66-6, 30 min, rt

Referenz

- Quercetin as a precursor for the synthesis of novel nanoscale Cu (II) complex as a catalyst for alcohol oxidation with high antibacterial activity, Bioinorganic Chemistry and Applications, 2021, From Bioinorganic Chemistry and Applications, 8818452

Synthetic Routes 28

Synthetic Routes 29

Reaktionsbedingungen

1.1C:2515173-80-3 (deprotected), S:H2O, S:DMSO, 2 h, 90°C

Referenz

- Mixtures of Acid- and Base-Functionalized Microparticles for One-Pot Cascade Reaction, Macromolecular Rapid Communications, 2023, 44(12), 2300063

Synthetic Routes 30

Synthetic Routes 31

Reaktionsbedingungen

1.1 Reagents: 2,6-Lutidine , Tetrabutylammonium bromide , Tetrabutylammonium perchlorate , Tempo Solvents: Acetonitrile ; 5.5 h, 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referenz

Pairing Electrocarboxylation of Unsaturated Bonds with Oxidative Transformation of Alcohol and Amine

,

ChemSusChem,

2023,

16(19),

p-Methoxybenzaldehyde Raw materials

- (2E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

- 4-Iodoanisole

- N,N'-Carbonyldiimidazole

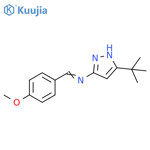

- 1H-Pyrazol-3-amine,5-(1,1-dimethylethyl)-N-[(4-methoxyphenyl)methylene]-

- 4-Methoxybenzyl alcohol

- Anethole

- p-Anisic acid

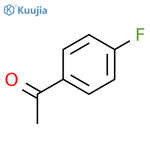

- 4-fluoroacetophenone

- 4-Methylanisole

- Anisaldehyde Dimethyl Acetal

- 1-(4-methoxyphenyl)ethan-1-one

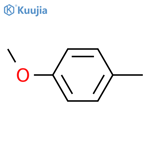

- p-Methoxystyrene

- 1-Methoxy-4-(1E)-1-propen-1-ylbenzene

p-Methoxybenzaldehyde Preparation Products

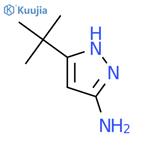

- 3-tert-butyl-1H-pyrazol-5-amine (82560-12-1)

- 2-(4-Methoxy-alpha-hydroxybenzyl)acrylic acid methyl ester (115240-92-1)

- 2,2-Dibromo-1-(4-bromophenyl)ethan-1-one (13195-79-4)

- 3-Bromo-4-methoxybenzyl Alcohol (38493-59-3)

- 2-(4-fluorophenyl)-2-hydroxypropanoic acid (81170-13-0)

- p-Methoxybenzaldehyde (123-11-5)

p-Methoxybenzaldehyde Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd

Gold Mitglied

(CAS:123-11-5)p-Anisaldehyde

Bestellnummer:27246882

Bestandsstatus:in Stock

Menge:Company Customization

Reinheit:98%

Preisinformationen zuletzt aktualisiert:Tuesday, 10 June 2025 11:02

Preis ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

Gold Mitglied

(CAS:123-11-5)p-Anisaldehyde

Bestellnummer:25473454

Bestandsstatus:in Stock

Menge:Company Customization

Reinheit:98%

Preisinformationen zuletzt aktualisiert:Friday, 18 April 2025 17:12

Preis ($):discuss personally

p-Methoxybenzaldehyde Verwandte Literatur

-

Mehmet Onur Ar?can,Tu?ba Koldankaya,Serap Mert,Handan ?oban,Sezgi Erdo?an,Olcay Mert Polym. Chem. 2023 14 1141

-

Trichada Ratthachag,Supanat Buntasana,Tirayut Vilaivan,Panuwat Padungros Org. Biomol. Chem. 2021 19 822

-

Chiara Salvitti,Martina Bortolami,Isabella Chiarotto,Anna Troiani,Giulia de Petris New J. Chem. 2021 45 17787

-

Shafeek A. R. Mulla,Mohsinkhan Y. Pathan,Santosh S. Chavan,Suwara P. Gample,Dhiman Sarkar RSC Adv. 2014 4 7666

-

Somnath Khanra,Sabyasachi Ta,Milan Ghosh,Sudeshna Chatterjee,Debasis Das RSC Adv. 2019 9 21302

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Benzol und substituierte Derivate Benzoylderivate

- Natürliche Produkte und Extrakte Pflanzenextrakte pflanzenbasiert Decalepis hamiltonii

- Natürliche Produkte und Extrakte Aromen und Parfüm Aromastoffe und Geschmackstoffe Zwischenprodukte

- Natürliche Produkte und Extrakte Aromen und Parfüm Ätherische Öle

- Pestizid-Chemikalien Pestizid aktive Wirkstoffe Standard Substanzen

- Pharmazeutische und Biochemische Produkte Pharmazeutische Wirkstoffe Referenzsubstanzen

- Pharmazeutische und Biochemische Produkte Pharmazeutische Wirkstoffe Standard Substanzen

- Lösungsmittel und organische Chemikalien Organische Verbindungen Aldehyd/Keton

- Lösungsmittel und organische Chemikalien Organische Verbindungen Kohlenwasserstoffe

- Natürliche Produkte und Extrakte Aromen und Parfüm

- Pharmazeutische und Biochemische Produkte pharmazeutische Zwischenprodukte

- Pharmazeutische und Biochemische Produkte Pharmazeutische Wirkstoffe

123-11-5 (p-Methoxybenzaldehyde) Verwandte Produkte

- 591-31-1(3-Methoxybenzaldehyde)

- 118350-17-7(4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde)

- 10031-82-0(4-Ethoxybenzaldehyde)

- 39515-51-0(3-Phenoxybenzaldehyde)

- 67-36-7(4-Phenoxybenzaldehyde)

- 7311-34-4(3,5-Dimethoxybenzaldehyde)

- 62373-80-2(3-(4-Methoxyphenoxy)benzaldehyde)

- 2215-76-1(4-(4-Formylphenoxy)benzaldehyde)

- 158365-55-0(7-methoxynaphthalene-1-carbaldehyde)

- 3453-33-6(6-methoxynaphthalene-2-carbaldehyde)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:123-11-5)p-Anisaldehyde

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:123-11-5)AnisicAldehyde

Reinheit:>98%

Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized

Preis ($):Untersuchung